molecular formula C12H6Cl2FN5 B13092548 6-Chloro-N-(3-chloro-4-fluorophenyl)pyrido[3,2-D][1,2,3]triazin-4-amine

6-Chloro-N-(3-chloro-4-fluorophenyl)pyrido[3,2-D][1,2,3]triazin-4-amine

Cat. No.: B13092548
M. Wt: 310.11 g/mol
InChI Key: ROFWTOULGUEDFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-N-(3-chloro-4-fluorophenyl)pyrido[3,2-D][1,2,3]triazin-4-amine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrido[3,2-D][1,2,3]triazin-4-amine core, substituted with chloro and fluoro groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-(3-chloro-4-fluorophenyl)pyrido[3,2-D][1,2,3]triazin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[3,2-D][1,2,3]triazin-4-amine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazine ring.

    Introduction of Chloro and Fluoro Substituents: The chloro and fluoro groups are introduced through electrophilic aromatic substitution reactions using reagents such as thionyl chloride and fluorine gas or fluorinating agents.

    Final Coupling Reaction: The final step involves coupling the substituted pyrido[3,2-D][1,2,3]triazin-4-amine with 3-chloro-4-fluoroaniline under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-(3-chloro-4-fluorophenyl)pyrido[3,2-D][1,2,3]triazin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

6-Chloro-N-(3-chloro-4-fluorophenyl)pyrido[3,2-D][1,2,3]triazin-4-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-N-(3-chloro-4-fluorophenyl)pyrido[3,2-D][1,2,3]triazin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine.

    Erlotinib: N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(2-morpholin-4-ylethoxy)quinazolin-4-amine.

    Lapatinib: N-(3-chloro-4-fluorophenyl)-6-(5-((4-(3-chloro-4-fluorophenyl)amino)quinazolin-6-yl)oxy)quinazolin-4-amine.

Uniqueness

6-Chloro-N-(3-chloro-4-fluorophenyl)pyrido[3,2-D][1,2,3]triazin-4-amine is unique due to its specific substitution pattern and the presence of the pyrido[3,2-D][1,2,3]triazin-4-amine core

Properties

Molecular Formula

C12H6Cl2FN5

Molecular Weight

310.11 g/mol

IUPAC Name

6-chloro-N-(3-chloro-4-fluorophenyl)pyrido[3,2-d]triazin-4-amine

InChI

InChI=1S/C12H6Cl2FN5/c13-7-5-6(1-2-8(7)15)16-12-11-9(18-20-19-12)3-4-10(14)17-11/h1-5H,(H,16,18,19)

InChI Key

ROFWTOULGUEDFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC2=NN=NC3=C2N=C(C=C3)Cl)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.